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Introduction
NIBR189 is a potent and selective antagonist of the Epstein-Barr virus-induced gene 2 (EBI2),

also known as GPR183.[1] EBI2 is a G protein-coupled receptor (GPCR) that is activated by

oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-OHC). The EBI2 signaling pathway

plays a crucial role in the adaptive immune response by directing the migration of B cells and

other immune cells. Dysregulation of this pathway has been linked to autoimmune diseases,

making EBI2 an attractive therapeutic target.[2] NIBR189 inhibits both human and mouse EBI2,

making it a valuable tool for studying the biological functions of this receptor and for preclinical

research in autoimmune and inflammatory disorders.[1]

These application notes provide detailed protocols for in vitro assays to characterize the activity

of NIBR189. The included assays are designed to assess the potency of NIBR189 in inhibiting

EBI2 signaling and function.

Data Presentation
The following table summarizes the quantitative data for NIBR189 activity in various in vitro

assays.
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Assay
Type

Target Species
Ligand/St
imulus

Paramete
r

Value
Referenc
e

Functional

Assay

EBI2/GPR

183
Human Oxysterol IC50 11 nM [1]

Functional

Assay

EBI2/GPR

183
Mouse Oxysterol IC50 16 nM [1]

Gαi Protein

Activation

Assay

EBI2/GPR

183
N/A

7α,25-OHC

(100 nM)
IC50 ~0.23 µM [3]

Cell

Migration

Assay

EBI2/GPR

183
Human Oxysterol IC50 0.3 nM [1]

Signaling Pathway
The following diagram illustrates the canonical signaling pathway of EBI2/GPR183 and the

inhibitory action of NIBR189.
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Caption: EBI2 signaling pathway and inhibition by NIBR189.

Experimental Protocols
Cell Culture and Differentiation of U937 Cells
The human monocytic cell line U937 is a suitable model for studying EBI2-mediated cell

migration.

Cell Line: U937 (ATCC® CRL-1593.2™)

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS),

100 U/mL penicillin, and 100 µg/mL streptomycin.
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Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

Subculture: Passage cells every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x

10⁶ cells/mL.

Differentiation (optional, for macrophage-like phenotype): To differentiate U937 monocytes

into macrophage-like cells, treat with phorbol 12-myristate 13-acetate (PMA) at a final

concentration of 10-100 ng/mL for 48-72 hours.[4] Differentiated cells will become adherent.

EBI2-Mediated Cell Migration Assay (Transwell Assay)
This assay measures the ability of NIBR189 to inhibit the migration of EBI2-expressing cells

towards an agonist.

Caption: Workflow for the EBI2-mediated cell migration assay.

Materials:

U937 cells

Serum-free RPMI-1640 medium with 1% BSA

7α,25-dihydroxycholesterol (7α,25-OHC)

NIBR189

Transwell plates with 5.0 µm pore size polycarbonate membranes (e.g., Corning HTS

Transwell-96)[3]

Cell viability reagent (e.g., Cell Counting Kit-8)[3]

Plate reader

Protocol:

Harvest U937 cells and wash twice with serum-free RPMI-1640. Resuspend cells in serum-

free RPMI-1640 with 1% BSA to a final concentration of 2 x 10⁶ cells/mL.
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Prepare serial dilutions of NIBR189 in the cell suspension and incubate for 30 minutes at

37°C. Include a vehicle control (e.g., DMSO).

Fill the lower chambers of the Transwell plate with 240 µL of serum-free RPMI-1640

containing 1% BSA and 10 nM 7α,25-OHC.[3] Include a negative control with no

chemoattractant.

Carefully place the Transwell inserts into the lower chambers.

Add 80 µL of the cell suspension (containing NIBR189 or vehicle) to the upper chamber of

each insert (1.6 x 10⁵ cells per well).[3]

Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[3]

After incubation, carefully remove the inserts. To quantify the migrated cells in the lower

chamber, add a cell viability reagent (e.g., CCK-8) and incubate according to the

manufacturer's instructions.

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).[3]

Calculate the percentage of migration inhibition for each NIBR189 concentration relative to

the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Gαi Protein Activation Assay (GTP Turnover Assay)
This biochemical assay measures the ability of NIBR189 to inhibit EBI2-mediated Gαi protein

activation.

Materials:

Purified EBI2 receptor

Heterotrimeric Gαi protein

GTP

GDP
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7α,25-OHC

NIBR189

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% L-MNG/0.001% CHS, 200

µM TCEP, 20 mM MgCl₂, 20 µM GDP)[3]

GTPase-Glo™ Assay kit (Promega) or similar

Protocol:

Prepare a solution of purified EBI2 (e.g., 2 µM) in assay buffer containing 10 µM GTP.[3]

Add varying concentrations of NIBR189 to the EBI2 solution, along with a fixed concentration

of 7α,25-OHC (e.g., 100 nM).[3] Include a vehicle control.

Initiate the reaction by adding the Gαi protein (e.g., 2.5 µM).

Incubate for 60 minutes at room temperature.[3]

Stop the reaction and measure the amount of remaining GTP using a detection reagent like

GTPase-Glo™. This reagent converts GTP to ATP, which then generates a luminescent

signal.

Measure luminescence using a plate reader.

A decrease in signal indicates GTP hydrolysis (G protein activation). Calculate the percent

inhibition of G protein activation for each NIBR189 concentration and determine the IC₅₀

value.

Calcium Mobilization Assay
This cell-based functional assay measures the inhibition of EBI2-induced intracellular calcium

release by NIBR189.

Materials:

CHO or HEK293 cells stably expressing EBI2
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Culture medium appropriate for the cell line

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)[5]

Assay buffer (e.g., Ringer's Solution: 155 mM NaCl, 4.5 mM KCl, 2 mM MgCl₂, 10 mM

dextrose, 5 mM HEPES, pH 7.4, supplemented with 1 mM CaCl₂)[5]

7α,25-OHC

NIBR189

Fluorescence plate reader with kinetic reading capabilities

Protocol:

Seed EBI2-expressing cells in a 96-well black, clear-bottom plate and culture overnight to

form a confluent monolayer.

Remove the culture medium and wash the cells with assay buffer.

Load the cells with a calcium-sensitive dye (e.g., 1 µM Fura-2 AM) in assay buffer for 60

minutes at 37°C in the dark.[5]

Wash the cells with assay buffer to remove excess dye.

Pre-incubate the cells with various concentrations of NIBR189 or vehicle for 30-60 minutes

at 37°C.[5]

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

Inject a solution of 7α,25-OHC (to achieve a final concentration that elicits a submaximal

response, e.g., EC₈₀) and immediately begin kinetic fluorescence measurements.

The increase in fluorescence intensity corresponds to the increase in intracellular calcium

concentration.

Calculate the inhibition of the calcium response for each NIBR189 concentration and

determine the IC₅₀ value.
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Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental

conditions and cell lines. Always follow standard laboratory safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b609572?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/24678947/
https://pubmed.ncbi.nlm.nih.gov/24678947/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9958081/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9958081/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9271633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9271633/
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2020.552569/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3143500/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3143500/
https://www.benchchem.com/product/b609572#nibr189-in-vitro-assay-protocol
https://www.benchchem.com/product/b609572#nibr189-in-vitro-assay-protocol
https://www.benchchem.com/product/b609572#nibr189-in-vitro-assay-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b609572?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

